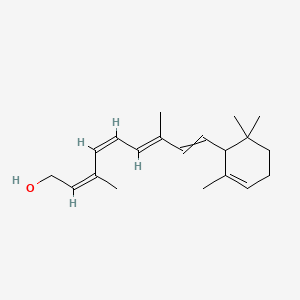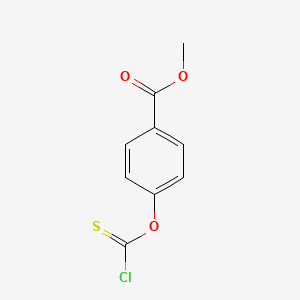
Methyl 4-((chlorocarbonothioyl)oxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-((chlorocarbonothioyl)oxy)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a chlorocarbonothioyl group attached to the benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((chlorocarbonothioyl)oxy)benzoate typically involves the esterification of 4-hydroxybenzoic acid with chlorocarbonothioyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous dichloromethane or chloroform
Reaction Time: 2-4 hours
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method ensures better control over reaction parameters and higher yields. The process involves:
Reactants: 4-hydroxybenzoic acid and chlorocarbonothioyl chloride
Catalyst: A base such as triethylamine
Solvent: Anhydrous toluene
Temperature: 40-60°C
Reaction Time: Continuous flow for 1-2 hours
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((chlorocarbonothioyl)oxy)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chlorocarbonothioyl group to a thiol group.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Sulfoxides and sulfones
Reduction: Thiol derivatives
Substitution: Various substituted benzoates
Scientific Research Applications
Methyl 4-((chlorocarbonothioyl)oxy)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Methyl 4-((chlorocarbonothioyl)oxy)benzoate involves its reactive chlorocarbonothioyl group, which can undergo various chemical transformations. The molecular targets and pathways include:
Nucleophilic Attack: The chlorine atom in the chlorocarbonothioyl group is susceptible to nucleophilic attack, leading to substitution reactions.
Oxidation-Reduction Reactions: The sulfur atom in the chlorocarbonothioyl group can participate in redox reactions, forming sulfoxides or sulfones.
Comparison with Similar Compounds
Methyl 4-((chlorocarbonothioyl)oxy)benzoate can be compared with other similar compounds, such as:
Methyl 4-chlorobenzoate: Lacks the thioyl group, making it less reactive in certain chemical reactions.
Methyl 4-hydroxybenzoate: Contains a hydroxyl group instead of the chlorocarbonothioyl group, leading to different reactivity and applications.
Methyl 4-nitrobenzoate: Contains a nitro group, which significantly alters its chemical properties and reactivity.
Conclusion
This compound is a versatile compound with unique chemical properties and a wide range of applications in scientific research and industry. Its ability to undergo various chemical reactions and its potential use in the synthesis of complex molecules make it a valuable compound in the field of organic chemistry.
Properties
Molecular Formula |
C9H7ClO3S |
|---|---|
Molecular Weight |
230.67 g/mol |
IUPAC Name |
methyl 4-carbonochloridothioyloxybenzoate |
InChI |
InChI=1S/C9H7ClO3S/c1-12-8(11)6-2-4-7(5-3-6)13-9(10)14/h2-5H,1H3 |
InChI Key |
WSPPYIBPTFTREQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC(=S)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



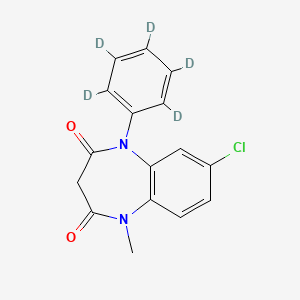
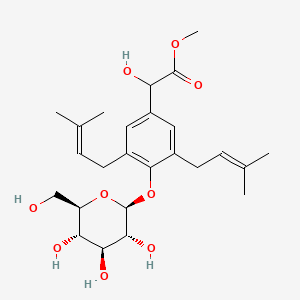

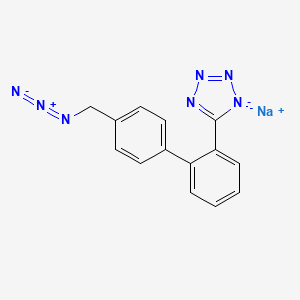
![9-(4'-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole-d4](/img/structure/B13445381.png)
![2,2,3,3-Tetrafluoro-3-[1,1,2,2-tetrafluoro-2-(fluorosulphonyl)ethoxy]propanoic acid](/img/structure/B13445382.png)
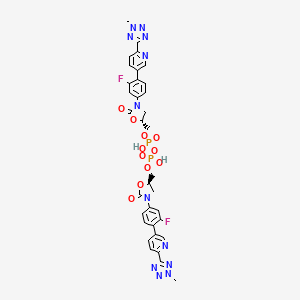

![methyl 4-[(1R,2R)-1,2-diamino-2-(4-methoxycarbonylphenyl)ethyl]benzoate;dihydrochloride](/img/structure/B13445402.png)
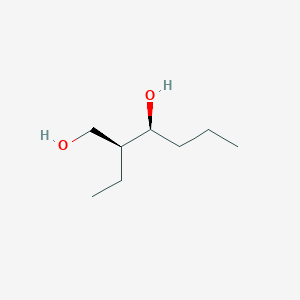
amino]propyl]-2-methoxybenzenesulfonamide](/img/structure/B13445416.png)

